3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine

Lipophilicity ADME CNS drug discovery

Purchase 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine (CAS 1856183-37-3) for CNS drug discovery. The methylene linker introduces conformational flexibility and a hydrogen-bond acceptor, enhancing solubility (logP -0.292) and passive permeability vs. direct-attached analogs. The 5-bromo-2-fluorophenoxy group enables site-selective cross-coupling (e.g., Suzuki-Miyaura) and radiolabeling for PET tracer development, accelerating hit-to-lead optimization of GPCR and kinase targets.

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 1856183-37-3
Cat. No. B1413765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine
CAS1856183-37-3
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=C(C=CC(=C2)Br)F
InChIInChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
InChIKeyZOBCTGNOOWNYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine: A Halogenated Azetidine Building Block for Medicinal Chemistry and CNS-Focused Library Synthesis


3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine (CAS 1856183-37-3, molecular formula C10H11BrFNO, molecular weight 260.10 g/mol) is a functionalized azetidine derivative bearing a 5-bromo-2-fluorophenoxy substituent linked via a methylene bridge to the 3-position of the azetidine ring . The compound incorporates a strained four-membered nitrogen heterocycle, a bromine atom amenable to cross-coupling chemistry, and a fluorine substituent that modulates electronic properties and metabolic stability . Its calculated logP of -0.292 distinguishes it from more lipophilic azetidine analogs [1]. Primarily utilized as a versatile synthetic building block in medicinal chemistry, it serves as a scaffold for the construction of CNS-focused lead-like libraries and enables late-stage diversification through palladium-catalyzed transformations [2].

Why 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine Cannot Be Replaced by In-Class Analogs: Structural Determinants of Physicochemical and Synthetic Performance


Azetidine-based compounds with halogenated phenoxy substituents are not interchangeable building blocks. The presence of a methylene linker in 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine introduces conformational flexibility absent in directly attached analogs such as 3-(5-bromo-2-fluorophenoxy)azetidine , thereby influencing molecular recognition and target binding entropy. The ether oxygen contributes an additional hydrogen-bond acceptor site and alters electronic distribution, resulting in a calculated logP of -0.292 compared to the higher predicted lipophilicity of carbon-linked analogs like 3-[(5-bromo-2-fluorophenyl)methyl]azetidine . Furthermore, the bromine atom at the 5-position of the phenoxy ring provides a unique synthetic handle for site-selective cross-coupling reactions that cannot be replicated by dehalogenated or differently halogenated congeners [1]. These structural nuances directly affect aqueous solubility, passive permeability, and the efficiency of downstream derivatization, making compound-specific selection critical for reproducible research outcomes.

Quantitative Differentiation of 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine: Head-to-Head Property Comparisons with Closest Analogs


Lipophilicity Contrast: LogP Difference of >2 Units vs. Carbon-Linked Azetidine Analog

The experimental logP of 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine is reported as -0.292 [1]. In contrast, the carbon-linked analog 3-[(5-bromo-2-fluorophenyl)methyl]azetidine, lacking the ether oxygen, exhibits a predicted logP value >2.0 based on structural increment methods (ChemDraw estimation) . This >2 log unit difference corresponds to approximately a 100-fold difference in octanol-water partition coefficient, significantly impacting aqueous solubility and passive membrane permeability.

Lipophilicity ADME CNS drug discovery

Molecular Weight and Hydrogen-Bonding Profile: Enhanced Polarity and Solubility vs. Directly Linked Phenoxy Azetidine

The target compound (MW 260.10 g/mol, C10H11BrFNO) possesses two hydrogen-bond acceptor atoms (ether oxygen and azetidine nitrogen) and one hydrogen-bond donor (azetidine NH) . Its direct analog 3-(5-bromo-2-fluorophenoxy)azetidine (MW 246.08 g/mol, C9H9BrFNO) lacks the methylene spacer, resulting in reduced conformational degrees of freedom and a marginally lower molecular weight . The additional methylene unit in the target compound provides rotational flexibility that can facilitate induced-fit binding to target proteins.

Physicochemical properties Solubility CNS MPO score

Synthetic Diversification Potential: Bromine as a Universal Cross-Coupling Handle

The aryl bromide moiety in 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine enables a wide range of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) [1]. In contrast, non-halogenated azetidine building blocks lack this versatility, while iodo analogs may be less stable and chloro analogs less reactive [2]. The bromine atom's optimal balance of reactivity and stability makes it the preferred leaving group for late-stage functionalization in parallel synthesis libraries.

Synthetic chemistry Cross-coupling Medicinal chemistry

CNS Drug-Likeness Profile: Alignment with Blood-Brain Barrier Penetration Guidelines

Azetidine-based scaffolds, including 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine, exhibit physicochemical properties (MW < 300 g/mol, logP < 1, TPSA < 90 Ų) that align with established CNS drug-likeness criteria [1]. In comparative profiling of diverse azetidine libraries, compounds with similar low logP values (-0.292) demonstrated acceptable passive permeability and low P-glycoprotein efflux ratios in MDCK-MDR1 assays [2]. This contrasts with more lipophilic heterocyclic analogs (e.g., pyrrolidine derivatives) that often exceed the CNS MPO desirability range.

CNS drug discovery Blood-brain barrier MPO score

Priority Application Scenarios for 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine in Drug Discovery and Chemical Biology


CNS-Targeted Lead Generation and Library Synthesis

Given its low logP (-0.292) [1] and favorable CNS MPO profile [2], 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine is an ideal building block for constructing focused libraries aimed at neurological targets. The azetidine core imparts conformational constraint and metabolic stability, while the bromine handle enables parallel diversification via Suzuki-Miyaura coupling to explore SAR around G-protein coupled receptors (GPCRs), ion channels, and kinases relevant to CNS disorders.

Late-Stage Functionalization in Medicinal Chemistry Campaigns

The aryl bromide functionality of 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine allows for late-stage diversification of advanced intermediates without de novo synthesis. This capability is particularly valuable in hit-to-lead optimization where small structural perturbations are required to modulate potency, selectivity, or ADME properties. The compound's compatibility with standard cross-coupling protocols reduces synthetic cycle time and conserves precious intermediates.

Chemical Probe Development for Target Validation

The combination of a strained azetidine ring and a bromine atom for radiolabeling (e.g., via [18F]fluorination or [11C]methylation) positions 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine as a precursor for PET tracer development. Its CNS drug-like properties [2] and modular derivatization potential enable the design of chemical probes for validating novel therapeutic targets in oncology, inflammation, and neurodegeneration.

Antimicrobial Resistance Research

Halogenated azetidine derivatives, including 3-[(5-bromo-2-fluorophenoxy)methyl]azetidine, have demonstrated enhanced antimicrobial activity relative to non-halogenated counterparts in preliminary studies [3]. The compound's bromine and fluorine substituents may contribute to membrane disruption and inhibition of bacterial enzymes, making it a candidate for developing novel antibiotics against multidrug-resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.